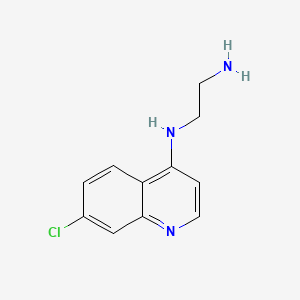

Antimalarial agent 39

Descripción

Propiedades

IUPAC Name |

N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDASFGJHWAFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277974 | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-57-8 | |

| Record name | 5407-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Conventional Reflux Method

- Reagents: 4,7-dichloroquinoline and ethylenediamine in stoichiometric amounts.

- Solvent: Ethanol or neat ethylenediamine.

- Conditions: Reflux for approximately 2 hours.

- Workup: The reaction mixture is poured over ice to precipitate the product, which is filtered and washed with water and ethyl ether.

- Yield: Approximately 90% yield reported.

- Monitoring: Thin-layer chromatography (TLC) is used to confirm the consumption of starting material.

Sonochemical (Ultrasound-Assisted) Method

- Reagents: Same as above.

- Conditions: Ultrasound irradiation at 90% power for 30 minutes (two cycles of 15 minutes).

- Advantages: Significantly reduced reaction time and improved yield (up to 97%).

- Workup: Similar to reflux method, involving ice quenching and washing.

- Significance: This method enhances reaction kinetics and can be scaled for multigram synthesis.

Microwave-Assisted Synthesis

- Reagents: 4-chloroquinoline derivatives and ethylenediamine.

- Conditions: Microwave irradiation (e.g., 150 W) at 95°C for 60 minutes.

- Outcome: Efficient substitution with good yields (~72% for related derivatives).

- Workup: Extraction with dichloromethane, alkaline wash, drying, and evaporation.

- Note: Although applied to related quinoline derivatives, this method shows promise for N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine synthesis.

Purification and Characterization

- Recrystallization: The crude product is often recrystallized twice from acetone or ethanol to enhance purity.

- Filtration: Removal of insoluble impurities by filtration after reaction completion.

- Drying: Final drying under vacuum or ambient conditions.

- Characterization: Confirmed by melting point (140–142 °C), IR spectroscopy (NH stretching bands around 3466, 3352, 3297 cm⁻¹), and NMR (¹H and ¹³C) spectroscopy.

Comparative Data Table of Preparation Methods

| Parameter | Reflux Method | Sonochemical Method | Microwave-Assisted Method |

|---|---|---|---|

| Reaction Time | ~2 hours | 30 minutes (2 × 15 min) | 60 minutes |

| Temperature | Reflux (~78–90 °C) | Ambient to 90 °C | 95 °C |

| Yield (%) | ~90 | ~97 | ~72 (for related compounds) |

| Solvent | Ethanol or neat | Neat ethylenediamine | Solvent extraction post-reaction |

| Purification | Recrystallization | Recrystallization | Extraction and recrystallization |

| Scalability | Moderate | Good (multigram scale) | Moderate |

| Equipment Required | Standard reflux setup | Ultrasonic bath | Microwave reactor |

Detailed Research Findings and Notes

Reaction Mechanism: The nucleophilic amine group of ethylenediamine attacks the electrophilic 4-chloro position of 4,7-dichloroquinoline, displacing chloride and forming the target diamine compound.

TLC Monitoring: TLC analysis is critical for ensuring complete conversion of 4,7-dichloroquinoline, preventing unreacted starting material contamination.

Environmental and Safety Considerations: Use of ethylenediamine requires careful handling due to its toxicity and volatility. Cooling the reaction mixture after completion is essential to precipitate the product safely.

Toxicity Profile: The compound exhibits moderate risks related to mutagenicity and tumorigenicity, necessitating careful handling and disposal during synthesis.

Industrial Relevance: The sonochemical method's high yield and reduced reaction time make it attractive for industrial-scale synthesis, offering energy savings and process intensification.

Summary of Key Spectral Data for Product Confirmation

| Spectroscopic Technique | Key Observations |

|---|---|

| Melting Point (°C) | 140–142 |

| IR (cm⁻¹) | 3466, 3352, 3297 (NH stretching) |

| ¹H NMR (MeOD, 400 MHz) | Aromatic protons 6.57–8.36 ppm; CH₂ protons ~2.98–3.45 ppm |

| ¹³C NMR (MeOD, 100 MHz) | Characteristic quinoline and ethylene carbons |

Análisis De Reacciones Químicas

Types of Reactions

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the chloroquinoline moiety to a more reduced form.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine and its derivatives have been extensively studied for their antimalarial properties. They inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain derivatives exhibit significant growth inhibition with IC50 values as low as 6.7 nM against sensitive strains of the parasite . The compound's structure allows it to interact effectively with the parasite's biological mechanisms, making it a candidate for further development as an antimalarial drug.

Alzheimer’s Disease Research

The compound has also been investigated for its potential in treating Alzheimer's Disease. It shows affinity for key targets such as β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's. This multi-target approach positions N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine as a promising lead compound for developing disease-modifying therapies .

Entomological Applications

Insecticidal Properties

Research has demonstrated the insecticidal effects of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine on larval vectors of malaria and dengue fever, specifically targeting Anopheles stephensi and Aedes aegypti. The compound exhibited lethal toxicity with concentrations ranging from 4.408 μM/mL to 10.669 μM/mL depending on the life stage of the insects tested . This highlights its potential as an environmentally friendly insecticide that could reduce disease transmission without harming non-target organisms.

Organic Synthesis

Synthesis of New Derivatives

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine serves as a valuable starting material in organic synthesis, particularly in creating new quinoline derivatives. These derivatives have shown moderate antimalarial activity and can be tailored for specific biological functions through structural modifications . The compound's versatility in synthesis allows researchers to explore a wide range of chemical transformations that could lead to novel therapeutic agents.

Biochemical Analysis

Mechanisms of Action

The biochemical properties of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine include its ability to inhibit enzymes such as topoisomerases, which are vital for DNA replication and repair processes. Additionally, it modulates cellular signaling pathways by interacting with proteins involved in these pathways, thereby influencing gene expression and metabolic processes .

Table 1: In Vitro Antimalarial Activity

| Compound | IC50 (nM) | Target Organism |

|---|---|---|

| N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | 6.7 | Plasmodium falciparum (sensitive strain) |

| Derivative A | 8.5 | Plasmodium falciparum (resistant strain) |

Table 2: Insecticidal Effects

| Insect Species | Life Stage | Lethal Concentration (μM/mL) |

|---|---|---|

| Anopheles stephensi | First instar | 4.408 |

| Anopheles stephensi | Pupae | 7.958 |

| Aedes aegypti | First instar | 5.016 |

| Aedes aegypti | Pupae | 10.669 |

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted by Shafi et al. demonstrated that derivatives of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine displayed significant antimalarial activity against resistant strains of Plasmodium falciparum. The research emphasized the need for novel compounds due to increasing resistance to existing treatments .

Case Study 2: Insect Vector Control

Another study focused on the insecticidal properties against mosquito larvae indicated that N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine could serve as an effective larvicide without adverse effects on non-target organisms . This positions the compound as a viable alternative for vector control strategies in public health.

Mecanismo De Acción

The mechanism of action of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. For its antiviral activity, the compound inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis .

Comparación Con Compuestos Similares

Variation in Alkyl Chain Length

Altering the diamine chain length significantly impacts biological activity:

Insights :

Substituents on the Amine Group

Modifying the amine substituents alters pharmacological profiles:

Insights :

Hybrid Derivatives with Heterocycles

Incorporating heterocycles diversifies biological activity:

Insights :

Insights :

- Sonochemistry (ultrasound-assisted) reduces reaction time for hybrids but lowers yields due to competitive side reactions .

- Mixed anhydride routes achieve high yields for neurotoxin inhibitors but require stringent temperature control .

Actividad Biológica

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimalarial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHClN

Molecular Weight: 221.69 g/mol

CAS Number: 5407-57-8

The compound features a chloroquinoline moiety, which is known for its biological activity, particularly in antimalarial applications. The ethane-1,2-diamine component enhances its interaction with biological targets.

2.1 Target of Action

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine primarily targets the Plasmodium falciparum parasite, responsible for malaria. Similar compounds have demonstrated efficacy against both chloroquine-sensitive and resistant strains of this parasite.

2.2 Mode of Action

The compound is believed to inhibit hemozoin formation by complexing with heme, a process crucial for the detoxification of free heme in the parasite . Additionally, it may inhibit topoisomerases, which are vital for DNA replication and repair processes.

2.3 Biochemical Pathways

Research indicates that N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine affects various biochemical pathways:

- Apoptosis Induction: In cancer cells, it activates caspase enzymes and disrupts mitochondrial function.

- Cell Signaling Modulation: It influences pathways such as MAPK and PI3K/Akt, altering gene expression and cellular metabolism.

3.1 Antimalarial Activity

Studies have shown that N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine exhibits potent antimalarial activity. It has been effective in reducing parasitemia in infected models and shows promise against resistant strains .

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia cells (HL60, K562). The selectivity index against K562 cells ranged from 1.89 to 5.50 when compared to doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | <10 | - |

| Anticancer | K562 (Leukemia) | 5.50 | 1.89 - 5.50 |

| Cytotoxicity | CCRF-CEM (Cancer) | 50 | - |

Case Study: Antileukemic Potential

In a study assessing novel derivatives of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine against leukemia cell lines, it was found that the compound displayed significant cytotoxic effects while maintaining a favorable selectivity index compared to standard treatments like doxorubicin . This suggests its potential as a lead compound in developing new therapies for leukemia.

6. Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is lipophilic with favorable distribution characteristics across biological membranes. In silico analyses suggest low toxicity potential with no significant reproductive or irritative effects observed .

Q & A

Q. What is the standard synthetic route for CQA, and what are the critical parameters affecting yield and purity?

- Methodological Answer : CQA is synthesized via nucleophilic substitution by reacting 4,7-dichloroquinoline with ethylenediamine in ethanol under reflux (70–80°C, 12–24 hours). Key parameters include:

- Stoichiometry : Excess ethylenediamine (2–3 eq) to ensure complete substitution .

- Purification : Recrystallization from ethanol/dichloromethane (3:1) yields 75% pure product, confirmed by TLC (Rf = 0.3 in CHCl3:MeOH 9:1) .

- Moisture Control : Anhydrous conditions prevent hydrolysis of the chloroquinoline intermediate .

Structural validation is performed via IR (NH stretch at 3248 cm⁻¹, C-Cl at 1142 cm⁻¹) and GC-MS (m/z 221 [M⁺], base peak at m/z 191) .

Q. How is CQA characterized to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H NMR (500 MHz, DMSO-d6): Quinoline H-2 (δ 8.62 ppm), H-3 (δ 8.21 ppm), ethylenediamine CH2 (δ 3.12–3.45 ppm), NH2 (δ 5.92 ppm, broad) .

- HRMS : Calculated for C11H12ClN3: 221.0725; observed: 221.0728 (Δ = 0.0003) .

- Purity Assessment : HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) with UV detection at 254 nm confirms >98% purity .

Q. What are the preliminary biological screening protocols for CQA’s antiproliferative activity?

- Methodological Answer :

- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (normal cells) .

- Assay : MTT assay (48–72h exposure, 10–100 μM range). Data normalized to controls (DMSO <0.1%) .

- IC50 Calculation : Nonlinear regression (GraphPad Prism) from triplicate experiments. CQA shows IC50 = 18.2 μM in MCF-7 .

Advanced Research Questions

Q. How do structural modifications of CQA impact its anticancer activity?

- Methodological Answer :

- Analog Synthesis : Fluorine substitution at C7 (Compound II) reduces IC50 to 6.7 μM in MCF-7 via enhanced cellular uptake .

- Chain Extension : Pentane-diamine derivatives (Compound IV) reduce potency (IC50 = 42.1 μM), suggesting steric hindrance limits target binding .

- SAR Table :

| Compound | Substituents | IC50 (μM) |

|---|---|---|

| I (CQA) | 7-Cl, ethylenediamine | 18.2 |

| II | 7-F, ethylenediamine | 6.7 |

| IV | 7-Cl, pentane-diamine | 42.1 |

Q. What strategies resolve contradictions in reported bioactivity data for CQA derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell passage number, serum concentration). Solutions include:

- Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and exposure times (48h) .

- Structural Verification : 2D NMR (HSQC, HMBC) confirms regiochemistry of analogs (e.g., no N-alkylation side products) .

- Dose-Response Validation : EC50 values calculated from ≥6 concentrations (10⁻⁴–10⁻⁹ M) with Hill slope analysis .

Q. How does coordination to transition metals enhance CQA’s pharmacological profile?

- Methodological Answer : CQA acts as a bidentate ligand in Ru(II)-arene complexes (e.g., [(p-cymene)Ru(CQA)Cl]Cl):

- Synthesis : React CQA with [(p-cymene)RuCl2]2 in methanol (60°C, 6h). Characterize via ESI-MS ([M-Cl]⁺ = 532.1 m/z) and cyclic voltammetry (E1/2 = +0.32 V vs Ag/AgCl) .

- Mechanism : Ru complexes exhibit redox-activated drug release in hypoxic tumor environments, reducing IC50 against P. falciparum to 0.8 μM (vs 8.2 μM for free CQA) .

Q. What experimental designs are used to study CQA’s mechanism of action in malaria research?

- Methodological Answer :

- Parasite Culture : Continuous P. falciparum cultures (RPMI 1640, 5% CO2, 1% O2) with synchronized ring-stage parasites .

- Hemozoin Inhibition Assay : Quantify β-hematin formation via UV-vis (λ = 400 nm). CQA disrupts heme detoxification (EC50 = 12 nM) .

- Resistance Studies : Compare CQA efficacy in chloroquine-resistant (K1 strain) vs sensitive (3D7) parasites. CQA retains activity (IC50 = 15 nM in K1) due to altered PfCRT binding .

Data Contradiction Analysis

Q. Why do different studies report varying yields for CQA synthesis?

- Methodological Answer : Yield discrepancies (50–75%) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.